[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate
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Overview
Description
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy, methoxy, and propyl groups attached to a pyridoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyridoquinoline core, followed by the introduction of acetyloxy, methoxy, and propyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized pyridoquinoline compounds.
Scientific Research Applications
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylquinoline-5,10-dione
- 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyridine-5,10-dione
Uniqueness
Compared to similar compounds, 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione stands out due to its specific arrangement of functional groups and the presence of the pyridoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
119623-92-6 |
---|---|
Molecular Formula |
C26H30N2O8 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate |
InChI |
InChI=1S/C26H30N2O8/c1-7-9-15-17(11-35-13(3)29)25(33-5)27-21-19(15)23(31)20-16(10-8-2)18(12-36-14(4)30)26(34-6)28-22(20)24(21)32/h7-12H2,1-6H3 |
InChI Key |
CAKDQFSDHWBUBS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C |
Canonical SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C |
Synonyms |
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione |
Origin of Product |
United States |
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